molecular formula C11H14ClNO2 B2937209 2-chloro-N-(4-ethoxyphenyl)propanamide CAS No. 868771-18-0

2-chloro-N-(4-ethoxyphenyl)propanamide

Cat. No. B2937209
CAS RN: 868771-18-0
M. Wt: 227.69
InChI Key: BNFQDXYVKPGSKR-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-ethoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-ethoxyphenyl)propanamide” consists of a propanamide backbone with a chlorine atom attached to the second carbon and a 4-ethoxyphenyl group attached to the nitrogen .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(4-ethoxyphenyl)propanamide” is 227.69 . It is a powder at room temperature .

Scientific Research Applications

Subheading Solubility and Dissolution Characteristics

2-Chloro-N-(4-ethoxyphenyl)propanamide, closely related to 2-chloro-N-(4-methylphenyl)propanamide, demonstrates an increase in solubility with rising temperature in various solvent mixtures. This characteristic is crucial in determining the compound's behavior in different environments, making it significant for applications requiring specific solubility profiles. The solubility data were meticulously analyzed using the Apelblat, λh, and phase equilibria with NRTL (nonrandom two liquid) model equations, showcasing the compound's consistent and predictable solubility behavior under varying conditions (Pascual et al., 2017).

Synthesis and Structural Analysis

Subheading Novel Synthesis and Crystal Structure Insights

The compound N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showcases the potential of 2-chloro-N-(4-ethoxyphenyl)propanamide derivatives. It was synthesized with bromine as a cyclic reagent, yielding a 63% isolated yield. The crystal structure of this compound was determined, providing valuable information for understanding its interactions and reactivity, which is beneficial for various scientific applications. The compound also exhibited significant herbicidal activity, indicating its potential in agricultural sciences (Liu et al., 2007).

Antimicrobial and Cytotoxic Activities

Subheading Antimicrobial and Cytotoxic Potentials

New thiazole derivatives containing 2-chloro-N-(4-ethoxyphenyl)propanamide structure exhibited notable antimicrobial activity. Specifically, compounds like 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide showed the highest antibacterial activity. Additionally, these compounds demonstrated significant cytotoxic activity against specific human leukemia cells, highlighting their potential in medicinal chemistry and pharmacology (Dawbaa et al., 2021).

Safety and Hazards

“2-chloro-N-(4-ethoxyphenyl)propanamide” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFQDXYVKPGSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-ethoxyphenyl)propanamide

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